![molecular formula C14H12S B1606628 1,2-Dimethyldibenzothiophene CAS No. 31317-14-3](/img/structure/B1606628.png)
1,2-Dimethyldibenzothiophene
Overview
Description
1,2-Dimethyldibenzothiophene is a chemical compound with the molecular formula C14H12S . It is related to dibenzothiophene, which consists of two benzene rings fused to a central thiophene ring .
Molecular Structure Analysis
The molecular structure of 1,2-Dimethyldibenzothiophene consists of a thiophene ring fused with two benzene rings, and two methyl groups attached to the thiophene ring .Physical And Chemical Properties Analysis
1,2-Dimethyldibenzothiophene has a molecular weight of 212.31 and a predicted boiling point of 369.4±11.0 °C. Its predicted density is 1.181±0.06 g/cm3 .Scientific Research Applications
Hydrodesulfurization Studies :
- Farag and Sakanishi (2004) investigated the hydrodesulfurization of 4,6-dimethyldibenzothiophene using a MoS2 catalyst. They found that the reaction proceeded through direct desulfurization and hydrogenation pathways, with H2S concentration significantly affecting the catalytic activity and selectivity (Farag & Sakanishi, 2004).
- Triantafyllidis and Deliyanni (2014) explored the adsorption of 4,6-dimethyldibenzothiophene on various activated carbons for desulfurization of diesel fuels. The study highlighted the importance of pore size and surface functional groups in adsorption efficiency (Triantafyllidis & Deliyanni, 2014).
Catalyst Development and Analysis :
- Cychosz, Wong-Foy, and Matzger (2008) demonstrated the use of microporous coordination polymers (MCPs) for the adsorption of large organosulfur compounds like 4,6-dimethyldibenzothiophene. The study emphasized the significance of pore size in MCPs for effective adsorption (Cychosz et al., 2008).
- Shen et al. (2015) synthesized porous glass supported with titanium silicalite (TS-1) particles for the catalytic oxidative desulfurization of 4,6-dimethyldibenzothiophene. The study focused on the effects of various reaction conditions on the catalytic performance, providing insights into the optimized conditions for desulfurization (Shen et al., 2015).
Organic Synthesis and Chemical Transformations :
- Fujiwara, Acton, and Goodman (1968) synthesized 1,4-dimethyldibenzothiophene and studied its conversion to different chemical structures, contributing to the field of heterocyclic chemistry (Fujiwara et al., 1968).
- Xu et al. (2011) prepared 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene via Tilak Annulation, demonstrating a method for synthesizing complex organic molecules (Xu et al., 2011).
properties
IUPAC Name |
1,2-dimethyldibenzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDZBUZLJGBONR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC3=CC=CC=C32)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953360 | |
Record name | 1,2-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyldibenzothiophene | |
CAS RN |
31317-14-3 | |
Record name | Dibenzothiophene, 1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dimethyldibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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